1-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate
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Overview
Description
1-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate is a complex organic compound with a unique structure that includes naphthyl and chlorobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of Naphthylamino Derivative: This step involves the reaction of naphthylamine with an appropriate acylating agent to form the naphthylamino derivative.
Acetylation: The naphthylamino derivative is then acetylated using acetic anhydride or a similar reagent to introduce the acetyl group.
Carbohydrazonoyl Formation: The acetylated compound undergoes a reaction with carbohydrazide to form the carbohydrazonoyl group.
Final Coupling: The final step involves coupling the carbohydrazonoyl intermediate with 2-chlorobenzoic acid or its derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced naphthyl derivatives.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
1-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-BR-2-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 2-Methoxy-4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
1-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate is unique due to its specific combination of naphthyl and chlorobenzoate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
769153-00-6 |
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Molecular Formula |
C30H20ClN3O4 |
Molecular Weight |
521.9 g/mol |
IUPAC Name |
[1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate |
InChI |
InChI=1S/C30H20ClN3O4/c31-25-14-6-5-13-23(25)30(37)38-27-17-16-20-9-1-3-11-21(20)24(27)18-32-34-29(36)28(35)33-26-15-7-10-19-8-2-4-12-22(19)26/h1-18H,(H,33,35)(H,34,36)/b32-18+ |
InChI Key |
MRKLBIGULQBMAX-KCSSXMTESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)OC(=O)C5=CC=CC=C5Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)OC(=O)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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